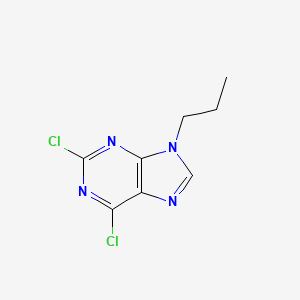

2,6-dichloro-9-propyl-9H-purine

Description

Fundamental Significance of Purine (B94841) Scaffolds in Biological Systems and Advanced Medicinal Chemistry

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in biological systems and medicinal chemistry. rsc.org Purines, such as adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids (DNA and RNA), the molecules that carry the genetic blueprint of all living organisms. rsc.orgnih.gov Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), a key purine derivative, serves as the primary energy currency of the cell. rsc.org

In the realm of medicinal chemistry, the purine structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. rsc.orgresearchgate.net This has led to the development of numerous purine analogues as therapeutic agents. nih.govbohrium.com These synthetic derivatives have been engineered to act as enzyme inhibitors, targeting proteins like kinases, which are often dysregulated in diseases such as cancer. nih.govnih.gov The versatility of the purine core allows for modifications at various positions, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net

Overview of Dichloropurines as Versatile Precursors in Heterocyclic Synthesis

Among the various purine derivatives, 2,6-dichloropurine (B15474) stands out as a particularly versatile building block in heterocyclic synthesis. researchgate.netchemicalbook.comarkat-usa.org The two chlorine atoms on the purine ring are excellent leaving groups, allowing for sequential and selective nucleophilic substitution reactions. arkat-usa.orgresearchgate.net This differential reactivity, with the chlorine at the C6 position being more susceptible to substitution than the one at the C2 position, enables the controlled introduction of different functional groups. arkat-usa.org

This stepwise functionalization is a cornerstone of combinatorial chemistry and drug discovery, allowing for the creation of large libraries of purine derivatives with diverse substitutions. arkat-usa.org The synthesis of complex molecules like Reversine, a compound known for its ability to induce dedifferentiation of cells, highlights the utility of 2,6-dichloropurine as a starting material. researchgate.netnih.gov The ability to readily modify the purine core at these two positions makes 2,6-dichloropurine and its N-substituted analogues invaluable tools for medicinal chemists. chemicalbook.comresearchgate.net

Rationale for Investigating 2,6-dichloro-9-propyl-9H-purine within the Context of Advanced Purine Analogue Research

The investigation of this compound is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. The N9-substituent on the purine ring plays a crucial role in determining the biological activity of the resulting compounds. nih.gov The propyl group at this position can influence the molecule's lipophilicity, solubility, and steric interactions with its biological target. nih.gov

By starting with the this compound scaffold, researchers can systematically explore how different substituents at the C2 and C6 positions, in combination with the N9-propyl group, affect the compound's pharmacological profile. This approach is central to structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of a lead compound. The synthesis of various 2,6,9-trisubstituted purines has led to the discovery of potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and FLT3-ITD, which are implicated in cancer. nih.gov The N9-propyl derivative provides a specific platform for developing new purine-based drugs with potential applications in oncology and other therapeutic areas. nih.govnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8Cl2N4 |

| Molecular Weight | 231.08 g/mol |

| Physical Form | Solid |

| InChI | 1S/C8H8Cl2N4/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h4H,2-3H2,1H3 |

| InChI Key | AXABRFYDCHAYBC-UHFFFAOYSA-N |

| SMILES String | CCCn1cnc2c(Cl)nc(Cl)nc12 |

| MDL Number | MFCD11047297 |

| PubChem Substance ID | 329790967 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-9-propylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXABRFYDCHAYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2,6 Dichloro 9 Propyl 9h Purine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons, can be obtained. jchps.comnih.gov

For 2,6-dichloro-9-propyl-9H-purine, the ¹H NMR spectrum provides characteristic signals for the propyl group and the lone proton on the purine (B94841) ring. The chemical shifts of the propyl group's protons (CH₃, CH₂, and N-CH₂) are influenced by their proximity to the electronegative nitrogen atom of the purine ring. pdx.eduorganicchemistrydata.org Similarly, the ¹³C NMR spectrum reveals distinct peaks for each carbon atom in the molecule, with the carbons attached to chlorine atoms and those within the heterocyclic ring system exhibiting characteristic downfield shifts. nih.gov The precise chemical shifts can be influenced by the solvent used for analysis. chemicalbook.comsigmaaldrich.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H-8 | ~8.0-8.5 | C-2 | ~153 |

| N-CH₂ | ~4.2-4.4 | C-4 | ~150 |

| CH₂ | ~1.8-2.0 | C-5 | ~132 |

| CH₃ | ~0.9-1.1 | C-6 | ~152 |

| C-8 | ~145 | ||

| N-CH₂ | ~48 | ||

| CH₂ | ~23 | ||

| CH₃ | ~11 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Regioisomers

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for verifying the purity of synthesized compounds and for separating mixtures of isomers. nih.govnih.gov In the synthesis of this compound, the alkylation of 2,6-dichloropurine (B15474) can potentially yield two major regioisomers: the N9- and N7-propyl derivatives. HPLC provides a robust method to separate and quantify these isomers, ensuring the isolation of the desired N9-propyl product. rsc.org

Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for the analysis of purine derivatives. researchgate.netresearchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of each compound is a characteristic parameter under specific chromatographic conditions. By comparing the retention time of the synthesized product to that of a known standard, its identity and purity can be confirmed. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with a mixture of buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., methanol or acetonitrile) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 270 nm) researchgate.net |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Definitive Regiochemical Assignment and Solid-State Conformational Analysis

For this compound, X-ray crystallography can unequivocally confirm the attachment of the propyl group at the N9 position of the purine ring, thereby resolving any ambiguity from the synthesis. nih.gov The crystal structure would also reveal the conformation of the propyl group relative to the purine ring and provide insights into the intermolecular interactions, such as stacking and hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

| Parameter | Typical Value |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic researchgate.net |

| Space Group | e.g., P2₁/c researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) researchgate.net |

| Z (molecules per unit cell) | e.g., 4 |

| R-factor | <0.05 for a well-refined structure |

Other Advanced Analytical Techniques in Purine Derivative Characterization

In addition to NMR, HPLC, and X-ray crystallography, other advanced analytical techniques play a crucial role in the comprehensive characterization of purine derivatives.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to confirm the elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns observed in the mass spectrum can also offer structural clues. nih.govpsu.edu For this compound, the molecular ion peak would correspond to its molecular weight of approximately 231.08 g/mol . sigmaaldrich.comsigmaaldrich.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govacs.org Characteristic vibrational frequencies for C-Cl, C-N, C=N, and C-H bonds in the purine ring and the propyl group can be observed in the FT-IR spectrum of this compound. nist.govresearchgate.netresearchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This hyphenated technique combines the high separation power of UHPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.comnih.govchromatographyonline.com It is particularly useful for the analysis of complex mixtures and for the quantification of trace amounts of purine derivatives in various matrices.

Structure Activity Relationship Sar and Computational Studies of 2,6 Dichloro 9 Propyl 9h Purine Analogues

Impact of Substituent Variations on Biological Activity at C2, C6, and N9 Positions

The biological activity of 2,6,9-trisubstituted purine (B94841) analogues is highly dependent on the nature of the substituents at the C2, C6, and N9 positions of the purine ring. nih.gov

At the C2 position, the introduction of various groups can significantly modulate the activity of the compound. For instance, in a series of novel 2,6,9-trisubstituted purines derived from the olomoucine (B1683950)/roscovitine (B1683857) lead structure, the substitution of the aminoethanol C-2 side chain with groups of different sizes such as methyl, propyl, butyl, phenyl, or benzyl (B1604629) only resulted in a slight decrease in inhibitory activity against cyclin-dependent kinases (CDKs) when compared to (R)-roscovitine. nih.gov However, other studies have indicated that the use of bulky systems at the C-2 position of the purine is generally unfavorable for cytotoxic activity. semanticscholar.orgresearchgate.net This suggests that the optimal substituent at C2 is context-dependent, relying on the specific biological target and the other substitutions on the purine core. nih.govsemanticscholar.orgresearchgate.net

The C6 position has been identified as a critical point for enhancing biological effects. Research has consistently shown that introducing an arylpiperazinyl system at this position is beneficial for cytotoxic activity. semanticscholar.orgresearchgate.net This is further supported by the development of potent CDK inhibitors where various bipyridyl methaneamines were incorporated at the C6 position, leading to significant inhibitory activity. mdpi.com The nature of the substituent at C6 can also influence selectivity for different biological targets.

Variations at the N9 position also play a crucial role in determining the biological profile of these purine analogues. Studies have demonstrated that increased steric bulk at the N9 position tends to reduce the inhibitory potential of these compounds against CDKs. nih.gov For example, the synthesis of a series of 2,6,9-trisubstituted purines as potential antitumor agents involved the alkylation of 2,6-dichloropurine (B15474) with various alkyl halides to introduce different groups at the N9 position, highlighting the importance of this position in modulating activity. mdpi.com The length and spatial distribution of the N-alkyl substitutions on the purine core have been correlated with their potential antitumor activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity, providing valuable insights for the design of more potent molecules.

Correlation of Steric and Electronic Properties with Observed Biological Efficacy (e.g., Cytotoxicity)

In the study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have been instrumental in understanding the structural requirements for their cytotoxic effects. nih.govnih.gov These models have revealed that steric properties have a more significant influence on cytotoxicity than electronic properties, accounting for approximately 70% of the contribution compared to 30% for electronic factors. nih.govsemanticscholar.orgresearchgate.netnih.gov This suggests that the size and shape of the substituents are primary determinants of how these compounds interact with their biological targets to elicit a cytotoxic response. nih.govsemanticscholar.orgresearchgate.netnih.gov

Pharmacophore Modeling and Elucidation of Essential Structural Features for Bioactivity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This approach has been successfully applied to 2,6,9-trisubstituted purine analogues to understand their mechanism of action and to guide the design of new, more active compounds. mdpi.comnih.gov

For a series of synthesized 2,6,9-trisubstituted purine derivatives investigated for their potential as antitumor agents, pharmacophore models were generated to correlate their cytotoxic activity (IC₅₀ values) with their structural features. mdpi.com These models identified several key elements as crucial for bioactivity:

Aromatic centers: These are important for establishing π-π stacking or other non-covalent interactions with the biological target.

Hydrogen bond acceptor/donor centers: These features are critical for forming specific hydrogen bonds that anchor the molecule in the binding site of the target protein.

A hydrophobic area: The presence of a hydrophobic region is often necessary for favorable interactions with nonpolar pockets within the target. nih.gov

The consistency of these pharmacophoric features with the observed cytotoxic activity of the assayed compounds validates the model and provides a clear roadmap for the rational design of new purine derivatives with enhanced antitumor potential. nih.gov By incorporating these essential structural motifs, medicinal chemists can focus their synthetic efforts on molecules that are more likely to exhibit the desired biological response.

Molecular Docking Studies for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is invaluable for understanding the binding modes of 2,6,9-trisubstituted purine analogues and for predicting their interactions with specific biological targets. nih.gov

In the context of designing novel CDK12 inhibitors, molecular docking studies were employed to analyze the binding of newly designed 2,6,9-trisubstituted purine scaffolds. mdpi.com These studies are crucial for visualizing how the synthesized compounds fit into the active site of the kinase and for identifying the key interactions that contribute to their inhibitory potency. mdpi.com

Similarly, in the development of selective inhibitors for PI3K isoforms, molecular docking was a key component of a rational drug design strategy. mdpi.com By docking a virtual library of newly designed purine derivatives into the active sites of the four class I PI3K isoforms, researchers were able to compare their binding affinities and predict their selectivity. mdpi.com This approach allows for the identification of the most promising candidates for synthesis and further biological evaluation. mdpi.com

Theoretical and Quantum Chemical Calculations for Deeper Mechanistic Understanding

Theoretical and quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of molecules, providing a deeper mechanistic understanding of their behavior. These methods have been applied to purine derivatives to complement experimental findings and to guide the design of new compounds.

In the design of new Bcr-Abl inhibitors based on a purine scaffold, 3D-QSAR studies were combined with in silico analyses to rationalize structure-activity relationship data. mdpi.com By correlating the biological activity of a database of purines with their steric and electrostatic potentials, researchers can visualize regions where modifications to the volume and electronic properties are likely to enhance biological activity. mdpi.com This approach allows for the systematic design of new families of purines with improved inhibitory potential against specific targets like the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. mdpi.com The use of these computational tools provides a rational framework for proposing structural modifications that can lead to the development of more effective therapeutic agents. mdpi.com

Future Research Directions and Translational Potential in Purine Analogue Chemistry

Rational Design and De Novo Synthesis of Novel 2,6,9-Trisubstituted Purine (B94841) Derivatives with Enhanced Potency and Selectivity

The de novo, or from scratch, synthesis of purine nucleotides is a complex, energy-intensive pathway that cells use to create the building blocks of DNA and RNA. youtube.comyoutube.com The rational design of synthetic purine analogues leverages this biological understanding to create compounds with specific therapeutic effects. The synthesis of 2,6,9-trisubstituted purines typically begins with a commercially available precursor like 2,6-dichloropurine (B15474). mdpi.comchemsynthesis.com A common synthetic route involves the alkylation at the N-9 position, followed by sequential nucleophilic aromatic substitutions at the C-6 and C-2 positions. mdpi.com

Research has demonstrated that the nature of the substituents at these three positions is critical for determining the compound's biological activity. For instance, in the pursuit of anticancer agents, studies have shown that introducing an arylpiperazinyl system at the C-6 position of the purine ring can be advantageous for cytotoxic activity. mdpi.comnih.gov Conversely, bulky substituents at the C-2 position may not be favorable for this particular activity. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding chemists to make specific modifications to enhance a compound's potency against a target while minimizing effects on other molecules, thereby increasing selectivity. For example, in a series of novel 2,6,9-trisubstituted purines designed as cyclin-dependent kinase (CDK) inhibitors, it was found that increasing the steric bulk at the N-9 position tended to reduce the inhibitory potential. nih.gov

Exploration of Undiscovered Biological Targets and Novel Therapeutic Applications for Purine Analogues

Purine analogues are known to interact with a wide array of biological targets, leading to their use as anticancer and antiviral agents. researchgate.net Their primary mechanism often involves the inhibition of DNA synthesis or the induction of apoptosis. medchemexpress.com Known targets include key enzymes involved in cell proliferation and survival, such as:

Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and inhibitors like olomoucine (B1683950) and roscovitine (B1683857) have paved the way for the development of 2,6,9-trisubstituted purine derivatives as potent CDK inhibitors. nih.gov

Topoisomerase II: This enzyme is essential for managing DNA topology during replication. Certain substituted purines have been identified as a new class of catalytic inhibitors of this enzyme. aacrjournals.org

Protein Kinases: Deregulation of protein kinases is a hallmark of many cancers. nih.gov Novel 2,6,9-trisubstituted purine conjugates have shown significant inhibitory activity against kinases like FLT3-ITD and PDGFRα, which are implicated in certain types of leukemia. nih.gov

The structural versatility of the 2,6,9-trisubstituted purine scaffold allows for the exploration of previously undiscovered biological targets. For example, a 2,6,9-trisubstituted purine derivative has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, an important target in several cancers. mdpi.com Furthermore, purine-binding riboswitches in bacteria represent a potential target for developing novel antimicrobial agents. researchgate.net The continued synthesis and screening of diverse purine libraries against a wide range of cellular assays will likely uncover new mechanisms of action and expand the therapeutic applications of this compound class.

Selected Biological Targets of Substituted Purine Analogues

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Kinases | Cyclin-Dependent Kinases (CDK1, CDK2, CDK5), FLT3-ITD, PDGFRα | Cancer, Leukemia nih.govnih.gov |

| DNA Metabolism | Topoisomerase II, DNA Polymerases | Cancer wikipedia.orgaacrjournals.org |

| Signaling Pathways | Hedgehog (Hh) Signaling | Cancer mdpi.com |

| RNA Elements | Riboswitches | Infectious Disease researchgate.net |

Integration of Advanced Computational Approaches in Accelerated Drug Discovery and Development

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. frontiersin.orgspringernature.com These in silico tools are instrumental in the development of purine analogues, enabling a more rational and targeted approach to design. nih.gov

Key computational techniques include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds models that correlate the 3D properties of molecules with their biological activity. For 2,6,9-trisubstituted purines, 3D-QSAR models have revealed that steric properties can be more influential than electronic properties in determining cytotoxicity. mdpi.comresearchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. Pharmacophore models for purine derivatives have successfully characterized the features consistent with their cytotoxic effects. mdpi.com

Molecular Docking: Docking simulations predict how a molecule binds to the active site of a target protein. frontiersin.org This helps in understanding the molecular basis of inhibition and guides the design of derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

By integrating these computational approaches, researchers can screen vast virtual libraries of potential purine derivatives, prioritize the most promising candidates for synthesis, and refine their structures to maximize potency and selectivity, thereby saving significant time and resources in the drug development pipeline. frontiersin.orgnih.gov

Computational Tools in Purine Analogue Drug Discovery

| Computational Method | Application |

|---|---|

| 3D-QSAR | Correlates molecular properties with biological activity to guide design. mdpi.comnih.gov |

| Pharmacophore Modeling | Identifies key structural features necessary for activity. mdpi.com |

| Molecular Docking | Predicts binding modes and affinities to target proteins. frontiersin.org |

| Virtual Screening | Rapidly screens large compound libraries for potential hits. nih.gov |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. springernature.com |

Development of Robust, Efficient, and Scalable Synthetic Pathways for Lead Compounds

Once a promising lead compound is identified, the development of a robust, efficient, and scalable synthetic pathway becomes paramount for further preclinical and clinical evaluation. The multi-step syntheses used in the initial discovery phase often require optimization for large-scale production. mdpi.commdpi.com

For 2,6,9-trisubstituted purines derived from 2,6-dichloropurine, key considerations for process development include:

Reaction Efficiency: Improving reaction conditions to maximize yield and minimize byproducts is crucial. The use of microwave irradiation has been shown to be effective in accelerating the final substitution step at the less reactive C-2 position, reducing reaction times from hours to just one hour and providing medium to high yields. mdpi.com

Purification: Chromatographic purification methods used in the lab are often not practical for large-scale synthesis. Developing crystallization-based or extraction-based purification protocols is essential.

Starting Material Availability: The synthesis relies on the availability of the 2,6-dichloropurine starting material. Ensuring a stable and cost-effective supply chain is a key logistical consideration.

Process Safety and Environmental Impact: A scalable synthesis must be safe to operate and minimize the use of hazardous reagents and the generation of chemical waste.

Furthermore, methods for specialized applications, such as the synthesis of radiolabeled analogues (e.g., [8-¹⁴C]-2,6-dichloro-9H-purine), are vital for conducting metabolic and pharmacokinetic studies during drug development. researchgate.netcapes.gov.br The creation of efficient and scalable synthetic routes is a critical bridge between initial discovery and the translational potential of any new therapeutic agent.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-dichloro-9-propyl-9H-purine |

| 2,6-dichloro-9H-purine |

| Olomoucine |

| Roscovitine |

| [8-¹⁴C]-2,6-dichloro-9H-purine |

| 4,5-diamino-2,6-dichloropyrimidine |

| Triethyl[14C]orthoformate |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose |

| [8-14C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine |

| 2,6-dichloro-7-isopropyl-7H-purine |

| 2-iodopropane |

| etoposide |

| cisplatin |

| 6-mercaptopurine |

| 6-thioguanine |

| azathioprine |

| clofarabine |

| pentostatin |

| cladribine |

| fludarabine |

| allopurinol |

| oxypurinol |

| acyclovir |

| ganciclovir |

| arabinosyl adenine (B156593) |

| usnic acid |

| topotecan |

| 2,6-dichloro-9-methyl-9H-purine |

| inosine |

| hypoxanthine |

| adenine |

| guanine (B1146940) |

| putrescine |

| spermidine |

| spermine |

| 2-amino-6-chloropurine |

| 2,6-Dichloro-2',3',5'-triacetyl-purine riboside |

| ribose 5-phosphate |

| inosine 5'-monophosphate (IMP) |

| adenosine (B11128) monophosphate (AMP) |

| guanosine monophosphate (GMP) |

| 6-Chloro-9-propyl-9H-purine-8-carbonitrile |

| 9-Benzyl-2,6-dichloro-9h-purine-8-carbonitrile |

| 6-Chloro-9-(propargyl)-9H-purine-8-carbonitrile |

Q & A

Q. What are the key steps in synthesizing 2,6-dichloro-9-propyl-9H-purine, and how can purity be ensured?

- Methodological Answer : Synthesis involves alkylation of 2,6-dichloropurine with propyl iodide under basic conditions. A typical protocol includes:

- Reagents : 2,6-Dichloropurine, potassium carbonate (K₂CO₃), propyl iodide, dry DMF .

- Procedure : Stirring at room temperature under nitrogen, followed by solvent removal and purification via flash chromatography (petroleum ether/ethyl acetate) to isolate the N9 isomer .

- Purity Control : Column chromatography (silica gel) separates isomers, while analytical techniques like NMR and HPLC validate purity .

| Key Parameters | Conditions |

|---|---|

| Solvent | Dry DMF or DMSO |

| Base | K₂CO₃ (1.5–3.0 equiv) |

| Alkylating Agent | Propyl iodide (1.1 equiv) |

| Purification | Column chromatography |

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Maintain at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can challenges in regioselective N9 alkylation during synthesis be addressed?

- Methodological Answer : Regioselectivity (N7 vs. N9 alkylation) depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor N9 alkylation by stabilizing intermediates .

- Base Strength : Strong bases (e.g., K₂CO₃) enhance deprotonation at N9 .

- Temperature : Lower temperatures (e.g., 15–20°C) reduce side reactions .

- Isomer Separation : Use silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) to resolve N7 and N9 isomers .

Q. What analytical methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., propyl group at N9) and confirms absence of N7 isomer .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) refines bond lengths/angles (e.g., C–Cl = 1.73–1.75 Å) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) .

Q. How can researchers investigate this compound’s potential as an adenosine receptor antagonist?

- Methodological Answer :

- In Vitro Assays : Competitive binding assays using A₁/A₂A receptor subtypes and radiolabeled ligands (e.g., [³H]DPCPX) .

- SAR Studies : Modify substituents (e.g., propyl chain length) to correlate structure with receptor affinity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes in receptor active sites .

Q. What strategies resolve enantiomers of substituted purine derivatives, if present?

- Methodological Answer :

- Chiral Chromatography : Use semipreparative CHIRALPAK® columns with hexane/tert-butyl methyl ether/isopropyl alcohol gradients .

- Polarimetry : Measure specific rotation (e.g., [α]²⁵D = ±40–45° for resolved enantiomers) .

Methodological Rigor & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Documentation : Record exact stoichiometry, solvent purity, and reaction time/temperature .

- Inert Conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen .

- Analytical Validation : Cross-validate results with independent techniques (e.g., NMR + HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.